3-((1-(Pyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(pyrazine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c16-8-12-14(20-6-5-18-12)23-11-2-1-7-21(10-11)15(22)13-9-17-3-4-19-13/h3-6,9,11H,1-2,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAMUESNRZGAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Pyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the pyrazine and piperidine rings, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Pyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
3-((1-(Pyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in anti-tubercular research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-(Pyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The target compound shares structural motifs with kinase inhibitors like CCT245737, which features a pyrazine-2-carbonitrile group critical for adenosine triphosphate (ATP)-competitive binding . However, CCT245737’s morpholine substituent enhances solubility, whereas the target compound’s piperidine-pyrazine carbonyl may increase rigidity and selectivity.
- BK68725 (a tetrahydrobenzoxazole analogue) exhibits identical molecular weight but diverges in bioactivity due to its benzoxazole moiety, which likely alters target engagement .
- 5-Isopropylpyrazine-2-carbonitrile , a simpler analogue, demonstrates moderate synthetic yields (18%–43%) in Minisci reactions, contrasting with the target compound’s unrecorded yields .
Key Findings :
- The target compound’s unsubstituted pyrazine rings may reduce off-target effects but require validation.
- Pyrazinecarbohydrazonic acid demonstrates antimicrobial activity, highlighting the versatility of pyrazine scaffolds in diverse therapeutic areas .
Structural and Computational Insights
- Molecular Complexity : The target compound’s dual pyrazine groups and piperidine linker contrast with simpler analogues like 2-methoxy-3-(1-methylpropyl)pyrazine (FEMA 3433), a flavoring agent with minimal bioactivity .
Biological Activity
3-((1-(Pyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be described by the following structure:
- IUPAC Name : this compound
- Molecular Formula : C13H12N4O2
- Molecular Weight : 252.26 g/mol
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various derivatives, including those related to pyrazine compounds. The minimum inhibitory concentration (MIC) values were determined against several pathogens. The results showed significant activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Escherichia coli |
| 10 | 0.50 | Klebsiella pneumoniae |
The compound demonstrated not only bactericidal effects but also significant inhibition of biofilm formation, outperforming standard antibiotics like Ciprofloxacin in some assays .
Anticancer Activity
In another study focusing on pyrazole derivatives, the compound was found to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. The IC50 values for LSD1 inhibition ranged from 12.27 to 31.64 µM, indicating promising anticancer potential .
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
- Researchers synthesized a series of pyrazole derivatives and tested their antimicrobial properties.
- Compound 7b exhibited the most potent activity with MIC values as low as 0.22 µg/mL against Staphylococcus aureus.
- The study also reported low hemolytic activity (% lysis range from 3.23% to 15.22%), suggesting a favorable safety profile .
- Anticancer Mechanism Investigation :
Q & A
Q. Q1. What are the critical parameters for optimizing the synthesis of 3-((1-(Pyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile?
Methodological Answer: Synthesis optimization requires:
- Multi-step reaction control : Sequential introduction of pyrazine and piperidine moieties via nucleophilic substitution or coupling reactions. Temperature (60–120°C) and solvent polarity (DMF, THF) significantly impact intermediate stability .
- Catalyst selection : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach pyrazine rings .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product with >95% purity .
- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio for acyl-piperidine coupling) and reaction time (12–24 hrs) .
Q. Q2. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify pyrazine ring substitution patterns and piperidine connectivity. Key peaks: pyrazine C≡N (~110 ppm in ¹³C), piperidin-3-yl ether linkage (δ 3.5–4.5 ppm in ¹H) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ ion) to confirm molecular formula .
- X-ray crystallography : For resolving 3D conformation, particularly steric effects from the pyrazine-carbonyl group .
Q. Q3. What reaction mechanisms dominate the compound’s chemical reactivity?
Methodological Answer:
- Nucleophilic substitution : The carbonitrile group (-C≡N) participates in SNAr reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
- Hydrolysis : Susceptibility to acidic/basic hydrolysis at the pyrazine-carbonyl site, requiring pH-controlled storage (pH 6–8) .
- Redox reactions : Pyrazine rings may undergo reduction (e.g., NaBH₄) to form dihydropyrazines, altering biological activity .
Advanced Research Questions
Q. Q4. How can researchers design experiments to evaluate structure-activity relationships (SAR) for kinase inhibition?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR). Focus on hydrogen bonding with pyrazine-carbonyl and steric fit of the piperidine-ether group .
- In vitro assays :
- Kinase inhibition profiling (IC₅₀) across a panel of 50+ kinases .
- Cell-based assays (e.g., MTT) using cancer lines (HEK293, HeLa) to correlate cytotoxicity with kinase target expression .
- Modification strategies : Introduce substituents (e.g., methyl, fluoro) at the piperidine-3-yl position to assess steric/electronic effects on potency .
Q. Q5. How should contradictions in biological activity data be resolved (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardize assay conditions : Control variables like ATP concentration (1 mM vs. 10 µM), cell passage number, and solvent (DMSO concentration ≤0.1%) .
- Validate purity : Re-test compounds with conflicting results using HPLC-UV/ELSD to rule out degradation products .
- Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
Q. Q6. What experimental approaches address the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hrs. Monitor degradation via LC-MS; primary degradation pathways include hydrolysis of the carbonyl-piperidine bond .
- Microsomal stability : Incubate with liver microsomes (human/rat) to assess metabolic susceptibility. CYP3A4/5 likely oxidize the piperidine ring .
- Formulation strategies : Use cyclodextrin encapsulation or PEGylation to enhance aqueous solubility and reduce enzymatic degradation .
Data Contradiction Analysis
Q. Q7. How to interpret conflicting data on solubility and bioavailability?
Methodological Answer:
- Solubility measurements : Compare shake-flask (equilibrium) vs. kinetic solubility assays. Discrepancies often arise from crystallization vs. amorphous form dominance .
- Bioavailability studies : Use parallel artificial membrane permeability assay (PAMPA) and Caco-2 cell models. Low permeability may explain poor oral bioavailability despite moderate solubility .
- Counteract low solubility : Co-solvent systems (e.g., 10% Cremophor EL) or salt formation (e.g., hydrochloride) to improve pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
